molecular formula C11H12O4 B2512941 2-(3-acetylphenoxy)propanoic Acid CAS No. 152855-66-8

2-(3-acetylphenoxy)propanoic Acid

Cat. No. B2512941
CAS RN: 152855-66-8
M. Wt: 208.213
InChI Key: ZKXNUJJKVJQNHB-UHFFFAOYSA-N
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Description

2-(3-acetylphenoxy)propanoic acid is a chemical compound with the molecular weight of 208.21 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(3-acetylphenoxy)propanoic acid is represented by the InChI code 1S/C11H12O4/c1-7(12)9-4-3-5-10(6-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) . This indicates that the compound has 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

2-(3-acetylphenoxy)propanoic acid is a powder at room temperature . It has a molecular weight of 208.21 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Derivative Synthesis for Improved Stability and Liposolubility: A derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu), specifically 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, has been synthesized to enhance chemical stability and liposolubility. It also shows potential in hydrolyzing to release bioactive danshensu (Chen et al., 2016).

Solubility and Model Correlation

  • Solubility in Different Solvents: The solubility of related compounds, such as 2-amino-3-methylbenzoic acid, in various solvents like methanol, ethanol, and acetone has been extensively studied. This research is crucial for the purification of these compounds (Zhu et al., 2019).

Catalytic Processes

  • Use in Acetolysis of Epichlorohydrin: Nanocrystalline ZSM-5 has been identified as an efficient catalyst for the acetolysis of epichlorohydrin, yielding 1-acetoxy-3-chloro-2-propanol, a crucial intermediate in polyepoxy material manufacture. This represents a significant advancement over conventional methods using corrosive liquid acids (Roselin et al., 2012).

Metabolism Studies

  • Metabolism of Related Compounds: Research on the metabolism of compounds like propargyl alcohol, which has a similar structure, provides insights into the in vivo reactivity of these molecules. Understanding their metabolic pathways is crucial for their safe and effective use in various applications (Banijamali et al., 1999).

Safety and Hazards

The safety information for 2-(3-acetylphenoxy)propanoic acid indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While the future directions for 2-(3-acetylphenoxy)propanoic acid specifically are not detailed in the search results, there is a growing interest in the biosynthesis of similar compounds, such as propionic acid, due to their potential applications in various industries .

Mechanism of Action

properties

IUPAC Name

2-(3-acetylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)9-4-3-5-10(6-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXNUJJKVJQNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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